

Introduction to Wang Resin and Loading Capacity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

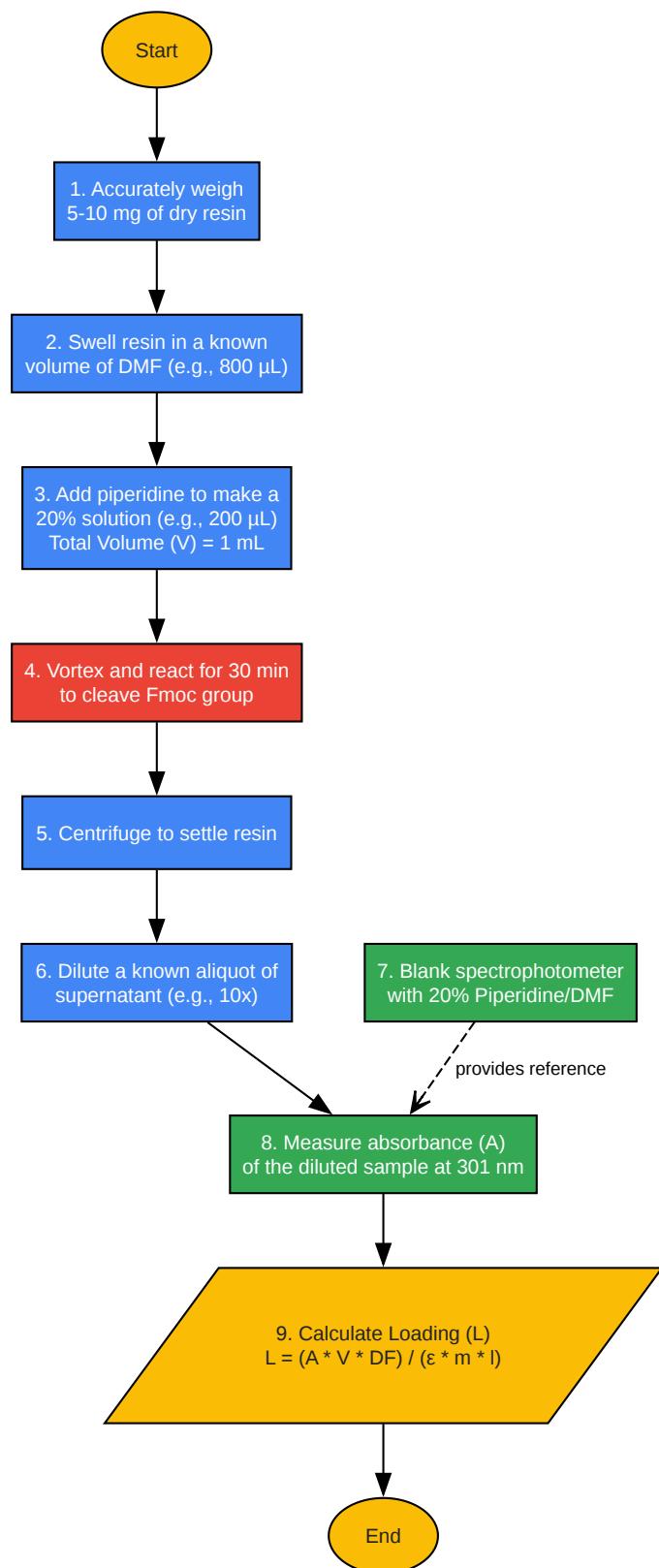
Compound Name: Wang Resin

Cat. No.: B1223800

[Get Quote](#)

Wang resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for methodologies employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.^{[1][2]} Developed by Su-Sun Wang in 1973, it consists of a polystyrene core cross-linked typically with 1% divinylbenzene (DVB), and functionalized with a p-alkoxybenzyl alcohol linker.^{[1][2]} This linker allows for the attachment of the first amino acid and subsequent peptide chain elongation, with the final peptide acid being readily cleaved under moderately acidic conditions.^[1]

The loading capacity (also referred to as substitution level) is a critical parameter of the resin. It quantifies the number of reactive sites available for peptide chain initiation per unit mass of the resin.^{[3][4]} This value is conventionally expressed in millimoles per gram (mmol/g).^{[1][4]} An accurate determination of the loading capacity is paramount for successful and efficient synthesis, as it dictates the stoichiometric calculations for amino acids and coupling reagents, and ultimately influences the overall yield of the final peptide.^[4]


Factors Influencing Loading Capacity

Several physical and chemical properties of the resin can influence its loading capacity and performance during synthesis:

- Degree of Cross-linking: Typically, **Wang resins** are cross-linked with 1% DVB, which provides a good balance of mechanical stability and solvent swellability.^{[1][3]} Lower cross-linking enhances swelling, improving reagent accessibility to the reactive sites, while higher cross-linking increases rigidity but may hinder reaction kinetics.^{[1][3]}

- Particle Size (Mesh Size): Common mesh sizes for SPPS are 100-200 and 200-400 mesh. [1][3] Smaller particle sizes (higher mesh numbers) offer a greater surface area-to-volume ratio, which can lead to improved swelling and faster reaction kinetics.[3] However, very fine particles can sometimes cause issues with filtration and back-pressure in automated synthesizers.[1]
- Functionalization Efficiency: The process of introducing the p-alkoxybenzyl alcohol linker to the polystyrene backbone is not always 100% efficient. The completeness of this reaction is a primary determinant of the final loading capacity.
- Steric Hindrance: High loading can lead to significant steric hindrance as peptide chains grow, potentially causing incomplete coupling reactions and the formation of deletion sequences.[5] For the synthesis of long or "difficult" peptides, a lower loading capacity is often intentionally used to minimize these intermolecular interactions.[3][5]

The structure of **Wang resin** and the attachment of the first Fmoc-protected amino acid are depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. bharavilabs.in [bharavilabs.in]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- To cite this document: BenchChem. [Introduction to Wang Resin and Loading Capacity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1223800#loading-capacity-of-wang-resin-explained\]](https://www.benchchem.com/product/b1223800#loading-capacity-of-wang-resin-explained)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com